molecular formula C19H13NO5 B590125 2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone CAS No. 1329834-07-2

2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone

Cat. No. B590125
CAS RN: 1329834-07-2
M. Wt: 335.315
InChI Key: BULXAFQDQFCERH-UHFFFAOYSA-N
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Description

“2-(2’-Hydroxyphenoxy)acetic acid” is an organic compound with the molecular formula C8H8O4 . It has a molecular weight of 168.15 g/mol . It is often known to be a monocarboxylic acid .


Synthesis Analysis

While specific synthesis methods for “2-(2’-Hydroxyphenoxy)-4-nitro-benzophenone” were not found, there are studies on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives .


Molecular Structure Analysis

The molecular structure of “2-(2’-Hydroxyphenoxy)acetic acid” has been studied using methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

“2-(2’-Hydroxyphenoxy)acetic acid” is a powder at room temperature . It has a melting point of 138-141 °C .

Safety and Hazards

“2-(2’-Hydroxyphenoxy)acetic acid” is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

CAS RN

1329834-07-2

Product Name

2-(2'-Hydroxyphenoxy)-4-nitro-benzophenone

Molecular Formula

C19H13NO5

Molecular Weight

335.315

IUPAC Name

[2-(2-hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C19H13NO5/c21-16-8-4-5-9-17(16)25-18-12-14(20(23)24)10-11-15(18)19(22)13-6-2-1-3-7-13/h1-12,21H

InChI Key

BULXAFQDQFCERH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3O

synonyms

[2-(2-Hydroxyphenoxy)-4-nitrophenyl]phenyl-methanone

Origin of Product

United States

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